molecular formula C15H12Br2O B14640518 1,3-Dibromo-1,1-diphenylpropan-2-one CAS No. 55065-01-5

1,3-Dibromo-1,1-diphenylpropan-2-one

Cat. No.: B14640518
CAS No.: 55065-01-5
M. Wt: 368.06 g/mol
InChI Key: CIBSUCGZBGKFPQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H12Br2O. It is a brominated derivative of 1,3-diphenyl-2-propanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a central propanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,1-diphenylpropan-2-one can be synthesized through the bromination of 1,3-diphenyl-2-propanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via electrophilic addition of bromine to the double bond of 1,3-diphenyl-2-propanone, resulting in the formation of the dibromo compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1,3-Diphenyl-2-propanone

    Substitution: Depending on the nucleophile, various substituted derivatives of 1,3-diphenyl-2-propanone can be formed.

Mechanism of Action

The mechanism of action of 1,3-dibromo-1,1-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive and can participate in electrophilic and nucleophilic reactions. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with molecular targets and pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-1,1-diphenylpropan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and enable specific synthetic transformations that are not possible with non-brominated analogs. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

55065-01-5

Molecular Formula

C15H12Br2O

Molecular Weight

368.06 g/mol

IUPAC Name

1,3-dibromo-1,1-diphenylpropan-2-one

InChI

InChI=1S/C15H12Br2O/c16-11-14(18)15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

CIBSUCGZBGKFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)CBr)Br

Origin of Product

United States

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